molecular formula C18H24N2O2 B13020271 3-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

3-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B13020271
M. Wt: 300.4 g/mol
InChI Key: SXLQSTXNRHWMLM-UHFFFAOYSA-N
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Description

3-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone. For example, 4-butylphenylhydrazine can react with 3,5-dimethyl-1,3-diketone under acidic conditions to form the pyrazole ring.

    Introduction of the Propanoic Acid Moiety: The resulting pyrazole can then be subjected to a Friedel-Crafts acylation reaction using propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting inflammation and pain due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs).

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

    Materials Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A well-known NSAID with a similar propanoic acid moiety.

    Naproxen: Another NSAID with a similar structure but different substituents on the aromatic ring.

    Ketoprofen: An NSAID with a similar pyrazole ring structure.

Uniqueness

3-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific combination of a butylphenyl group and a pyrazole ring with a propanoic acid moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

3-[1-(4-butylphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid

InChI

InChI=1S/C18H24N2O2/c1-4-5-6-15-7-9-16(10-8-15)20-14(3)17(13(2)19-20)11-12-18(21)22/h7-10H,4-6,11-12H2,1-3H3,(H,21,22)

InChI Key

SXLQSTXNRHWMLM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(C(=N2)C)CCC(=O)O)C

Origin of Product

United States

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